5-formyl-1-methyl-1H-imidazole-4-carboxylic acid

Description

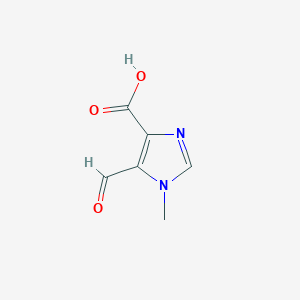

5-Formyl-1-methyl-1H-imidazole-4-carboxylic acid is a heterocyclic compound featuring an imidazole core substituted with a methyl group at the N1 position, a formyl group at C5, and a carboxylic acid moiety at C3. This compound is of interest due to its structural versatility, enabling applications in coordination chemistry, medicinal chemistry, and materials science. The formyl group at C5 enhances electrophilic reactivity, while the carboxylic acid at C4 contributes to hydrogen-bonding interactions and metal coordination .

Structure

3D Structure

Properties

IUPAC Name |

5-formyl-1-methylimidazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-8-3-7-5(6(10)11)4(8)2-9/h2-3H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLBLNTLILPDTFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1C=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-formyl-1-methyl-1H-imidazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a formylated imidazole derivative with a methylating agent, followed by carboxylation. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-formyl-1-methyl-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields 5-carboxy-1-methyl-1H-imidazole-4-carboxylic acid, while reduction yields 5-hydroxymethyl-1-methyl-1H-imidazole-4-carboxylic acid .

Scientific Research Applications

5-formyl-1-methyl-1H-imidazole-4-carboxylic acid has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in biological processes and as a ligand in coordination chemistry.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-formyl-1-methyl-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The formyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes and receptors. These interactions can modulate biological activities, such as enzyme inhibition or activation .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between 5-formyl-1-methyl-1H-imidazole-4-carboxylic acid and related compounds:

Reactivity and Physicochemical Properties

- Electrophilic Reactivity: The formyl group at C5 in the target compound distinguishes it from analogues like 4-carboxy-2-methyl-1H-imidazol-5(4H)-one and 4-aminoimidazole-5-carboxamide . This group facilitates nucleophilic additions (e.g., condensation reactions), making it a valuable precursor for synthesizing Schiff bases or heterocyclic derivatives .

- Acidity and Solubility: The carboxylic acid at C4 enhances water solubility compared to non-polar derivatives like 2-ethylthio-5-formyl-1-(4-fluorobenzyl)imidazole (4b) . However, steric hindrance from the N1 methyl group may reduce solubility relative to smaller substituents (e.g., hydrogen or amino groups) .

- Hydrogen Bonding : The carboxylic acid and formyl groups enable strong intermolecular interactions, as seen in the crystal structure of 4-carboxy-2-methyl-1H-imidazol-5(4H)-one, which forms a planar hydrogen-bonded network .

Biological Activity

5-formyl-1-methyl-1H-imidazole-4-carboxylic acid is a heterocyclic organic compound known for its unique structural features, which include an imidazole ring with a formyl group at the 5-position, a methyl group at the 1-position, and a carboxylic acid group at the 4-position. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic properties.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of both the formyl and carboxylic acid groups allows for hydrogen bonding and electrostatic interactions , which can modulate various biological processes, including enzyme inhibition and receptor activation.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In studies involving various bacterial strains, it has shown significant inhibitory effects, suggesting its potential as an antimicrobial agent.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| C. albicans | 64 µg/mL |

Anticancer Activity

The compound has been investigated for its anticancer properties as well. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines, including breast and lung cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 25 |

| A549 (Lung) | 30 |

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated that this compound could serve as a lead structure for developing new antimicrobial agents, particularly against antibiotic-resistant strains.

Study on Anticancer Properties

Another study focused on the anticancer effects of this compound on various human cancer cell lines. The findings revealed that it induces apoptosis through the mitochondrial pathway, suggesting that it may act as a potential therapeutic agent for cancer treatment.

Comparison with Similar Compounds

This compound is structurally related to other imidazole derivatives. A comparison of their biological activities reveals that while many imidazole derivatives exhibit similar properties, the unique combination of functional groups in this compound enhances its reactivity and biological efficacy.

| Compound | Biological Activity |

|---|---|

| 4-Methylimidazole | Moderate antimicrobial activity |

| 1-Methylimidazole-4-carboxylic acid | Low anticancer activity |

| 5-Hydroxymethylimidazole | Antioxidant properties |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-formyl-1-methyl-1H-imidazole-4-carboxylic acid, and what are the critical reaction conditions to consider?

- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, reacting 1-methyl-1H-imidazole-4-carboxylic acid with a formyl donor (e.g., using acetic acid as both solvent and catalyst under reflux conditions). Sodium acetate is often added to deprotonate intermediates and stabilize reactive species. Reaction times typically range from 3–5 hours, with careful monitoring via TLC or HPLC to track progress .

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

- Methodological Answer :

- Purity : HPLC or UPLC with UV detection (λ = 254 nm) to quantify impurities.

- Structural Confirmation :

- NMR Spectroscopy : 1H NMR for formyl proton detection (~8.5–9.5 ppm) and 13C NMR for carbonyl groups (~160–170 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]+ or [M-H]-).

- X-ray Crystallography : Single-crystal analysis using programs like SHELXL for unambiguous structural assignment .

Q. What are the key considerations for handling and storing this compound to prevent degradation?

- Methodological Answer : Store in airtight containers under nitrogen or argon at –20°C to minimize hydrolysis of the formyl group. Use desiccants (e.g., silica gel) to control moisture. Avoid prolonged exposure to light, as UV radiation can degrade imidazole derivatives. Regular stability testing via TLC or HPLC is recommended .

Advanced Research Questions

Q. How do researchers address discrepancies in reported spectroscopic data for this compound derivatives?

- Methodological Answer :

- Cross-Validation : Compare data across multiple techniques (e.g., IR for carbonyl stretches, 2D NMR for connectivity).

- Tautomerism Analysis : Imidazole rings can exhibit tautomerism; use variable-temperature NMR to study dynamic equilibria.

- Computational Modeling : Density Functional Theory (DFT) calculations to predict NMR chemical shifts or IR frequencies for comparison with experimental data .

Q. What strategies optimize the regioselective formylation of 1-methyl-1H-imidazole-4-carboxylic acid to minimize by-products?

- Methodological Answer :

- Protecting Groups : Temporarily esterify the carboxylic acid to reduce its electron-withdrawing effect, directing formylation to the 5-position.

- Catalysts : Use Lewis acids (e.g., ZnCl2) to enhance electrophilic substitution at the desired position.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor regioselectivity over protic solvents like acetic acid .

Q. How can computational chemistry aid in the design of novel derivatives based on this compound?

- Methodological Answer :

- Molecular Docking : Predict binding affinities to biological targets (e.g., enzymes or receptors) to prioritize derivatives for synthesis.

- DFT Studies : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and stability.

- Molecular Dynamics (MD) : Simulate solvation effects or stability in biological membranes .

Q. What experimental approaches resolve contradictions in the biological activity data of this compound analogs?

- Methodological Answer :

- Dose-Response Studies : Replicate assays with standardized concentrations (e.g., IC50 determinations) to control for variability.

- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may influence reported bioactivity.

- Structural-Activity Relationships (SAR) : Systematically modify substituents (e.g., replacing formyl with acetyl) to isolate contributing factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.